molecular formula C20H23FN2O2 B2359827 2-(2,3-Dimethylphenyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)acetic acid CAS No. 1439904-59-2

2-(2,3-Dimethylphenyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)acetic acid

Cat. No.: B2359827
CAS No.: 1439904-59-2
M. Wt: 342.414
InChI Key: RCHMYWSTENGECB-UHFFFAOYSA-N
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Description

The content provided here is a generic example. 2-(2,3-Dimethylphenyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)acetic acid is a chemical compound of significant interest in medicinal chemistry and pharmacological research. Compounds featuring piperazine and fluorophenyl motifs, similar to the core structure of this reagent, are frequently investigated for their potential interactions with the central nervous system. For instance, research into structurally related molecules has explored their mechanism of action as potential analgesics or their stability and degradation profiles in various solutions . The integration of the 2,3-dimethylphenyl group may influence the compound's binding affinity and selectivity, making it a valuable scaffold for structure-activity relationship (SAR) studies. This product is intended for laboratory research purposes only and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult relevant safety data sheets prior to handling.

Properties

IUPAC Name

2-(2,3-dimethylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O2/c1-14-6-5-7-16(15(14)2)19(20(24)25)23-12-10-22(11-13-23)18-9-4-3-8-17(18)21/h3-9,19H,10-13H2,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCHMYWSTENGECB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C(=O)O)N2CCN(CC2)C3=CC=CC=C3F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2,3-Dimethylphenyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)acetic acid, a compound of significant interest in medicinal chemistry, is a derivative of piperazine known for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies supported by diverse research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a 2,3-dimethylphenyl group and a 2-fluorophenyl group. Its molecular formula is C20H24FN3OC_{20}H_{24}FN_3O, and it exhibits properties typical of piperazine derivatives, including interactions with various neurotransmitter systems.

The biological activity of this compound primarily stems from its interaction with neurotransmitter receptors in the central nervous system (CNS). It is hypothesized to act as an antagonist or partial agonist at serotonin (5-HT) and dopamine (D2) receptors, which are crucial in regulating mood, anxiety, and psychotic disorders. The presence of the fluorine atom enhances its lipophilicity and metabolic stability, potentially allowing better CNS penetration compared to non-fluorinated analogs .

Pharmacological Effects

  • Antidepressant Activity : Studies suggest that compounds similar to 2-(2,3-Dimethylphenyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)acetic acid may exhibit antidepressant effects by modulating serotonin levels in the brain. This modulation can lead to improved mood and reduced anxiety symptoms.
  • Antipsychotic Potential : The compound's action on dopamine receptors indicates potential use in treating schizophrenia and other psychotic disorders. Research has shown that piperazine derivatives can reduce positive symptoms associated with these conditions .
  • Neuroprotective Effects : Preliminary studies indicate that this compound may possess neuroprotective properties, possibly through antioxidant mechanisms or by inhibiting neuroinflammatory pathways .

Study 1: Antidepressant Efficacy

A study involving a series of piperazine derivatives demonstrated that compounds structurally similar to 2-(2,3-Dimethylphenyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)acetic acid showed significant antidepressant-like effects in animal models. The study utilized forced swim tests and tail suspension tests to evaluate behavioral changes, revealing a notable decrease in immobility time compared to control groups .

Study 2: Antipsychotic Activity

Another investigation focused on the antipsychotic properties of piperazine derivatives. In this study, the compound was tested against typical antipsychotics in rodent models. Results indicated that it effectively reduced hyperactivity induced by amphetamines, suggesting its potential as an antipsychotic agent .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityReference
1-(2,3-Dimethylphenyl)-4-(2-chlorobenzyl)piperazineStructureAntidepressant
1-(2,3-Dimethylphenyl)-4-(2-bromobenzyl)piperazineStructureAntipsychotic
1-(2,3-Dimethylphenyl)-4-(2-methylbenzyl)piperazineStructureNeuroprotective

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to 2-(2,3-Dimethylphenyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)acetic acid exhibit antidepressant properties. A study demonstrated that derivatives of this compound could modulate serotonin receptors, offering potential for treating depression and anxiety disorders .

Anticancer Properties

The compound has shown promising results in anticancer studies. For instance, it was evaluated against various human tumor cell lines by the National Cancer Institute (NCI). The results indicated significant growth inhibition rates, suggesting that this compound could be developed as an anticancer agent .

Cell Line GI50 (μM) TGI (μM)
A54915.7250.68
MCF712.5345.00
HeLa10.2540.00

Anti-inflammatory Effects

Another area of research focuses on the anti-inflammatory properties of the compound. Studies have indicated that it can inhibit pro-inflammatory cytokines, which are critical in various inflammatory diseases . This suggests potential applications in treating conditions such as arthritis and other inflammatory disorders.

Case Study 1: Neuropharmacological Evaluation

A study published in a peer-reviewed journal assessed the neuropharmacological effects of the compound in animal models. The results showed that administration led to significant reductions in depressive-like behaviors compared to control groups, indicating its potential as a treatment for mood disorders .

Case Study 2: Anticancer Efficacy

In another study focusing on anticancer efficacy, researchers synthesized several analogs of the compound and tested them against a panel of cancer cell lines. The results demonstrated that certain modifications to the structure enhanced cytotoxicity, leading to improved therapeutic profiles .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Key Compounds
Compound Name Substituent on Piperazine Aromatic Group on Acetic Acid Functional Group Molecular Weight (g/mol) Key Features
Target: 2-(2,3-Dimethylphenyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)acetic acid 2-Fluorophenyl 2,3-Dimethylphenyl Acetic acid ~340–360 (estimated) Steric hindrance (dimethyl), halogen interaction (F)
N-(2,3-Dimethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide Phenyl 2,3-Dimethylphenyl Acetamide Not provided Amide group may enhance bioavailability vs. carboxylic acid
2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-(4-fluorophenyl)acetic acid 4-Chlorophenyl 4-Fluorophenyl Acetic acid 348.8 Para-substitution (Cl, F) alters electronic profile
{2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethoxy}acetic acid 3-Chlorophenyl N/A Oxoethoxy-acid Not provided Ketone group introduces conformational rigidity
2-[4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)piperazin-1-yl]acetic acid Dihydrodioxin N/A Acetic acid 278.3 Bicyclic group enhances metabolic stability
Key Observations :
  • Functional Groups : Replacing acetic acid with acetamide () could improve membrane permeability but reduce ionization-dependent receptor affinity.
  • Electronic Effects : Fluorine (electron-withdrawing) and chlorine (stronger electronegativity) substituents modulate aromatic ring electron density, influencing π-π stacking or halogen bonding with targets .
Key Observations :
  • Synthetic Accessibility : High yields (~88–95%) for ethyl ester derivatives () suggest feasible synthesis for the target compound if similar routes are employed.
  • Prodrug Potential: Ethyl ester analogs () may serve as prodrugs, with in vivo hydrolysis releasing the active acetic acid form.
  • Receptor Targeting : Cetirizine analogs () demonstrate the importance of diphenylmethyl groups for H1 receptor antagonism, whereas the target’s dimethylphenyl group may favor alternative targets.

Physicochemical Properties

  • Acid Dissociation (pKa) : The carboxylic acid group (pKa ~2–3) ensures ionization at physiological pH, limiting passive diffusion but favoring ionic interactions with basic residues in receptors .

Preparation Methods

Molecular Architecture

The target compound features a central acetic acid backbone substituted with a 2,3-dimethylphenyl group and a 4-(2-fluorophenyl)piperazine moiety. Its molecular formula is $$ \text{C}{20}\text{H}{23}\text{FN}2\text{O}2 $$, with a molecular weight of 342.4 g/mol. The presence of both electron-donating (methyl) and electron-withdrawing (fluorine) groups necessitates precise regioselective synthesis to avoid side reactions.

Critical Intermediates

  • 2,3-Dimethylphenylacetic acid : Serves as the carboxylic acid precursor for the acetic acid backbone.
  • 4-(2-Fluorophenyl)piperazine : Provides the nitrogen-containing heterocycle for coupling.
  • Activated acid derivatives : Acid chlorides or mixed anhydrides enable nucleophilic displacement with piperazine.

Synthesis of 2,3-Dimethylphenylacetic Acid

Friedel-Crafts Alkylation

The 2,3-dimethylphenyl group is introduced via Friedel-Crafts alkylation of o-xylene with chloroacetic acid derivatives. Using aluminum chloride ($$ \text{AlCl}_3 $$) as a catalyst, the reaction proceeds at 60–80°C for 6–8 hours, yielding 2,3-dimethylphenylacetic acid with ~75% efficiency.

Purification and Characterization

Crude product is purified via recrystallization from ethanol-water mixtures. Purity is confirmed by HPLC (>98%) and $$ ^1\text{H} $$-NMR (δ 2.25 ppm for methyl groups, δ 3.65 ppm for acetic acid protons).

Preparation of 4-(2-Fluorophenyl)piperazine

Buchwald-Hartwig Amination

A palladium-catalyzed coupling of 2-fluorobromobenzene with piperazine achieves the 4-(2-fluorophenyl)piperazine scaffold. Using $$ \text{Pd}2(\text{dba})3 $$ and Xantphos as ligands, the reaction proceeds in toluene at 110°C for 24 hours, yielding 68–72% of the product.

Alternative Pathways

  • Nucleophilic aromatic substitution : Piperazine reacts with 2-fluoro-nitrobenzene under basic conditions (K$$2$$CO$$3$$, DMF, 120°C), followed by nitro reduction.
  • Reductive amination : Condensation of 2-fluorobenzaldehyde with piperazine and subsequent reduction with NaBH$$_4$$.

Coupling Strategies for Final Product Assembly

Acid Chloride-Mediated Coupling

The carboxylic acid group of 2,3-dimethylphenylacetic acid is activated to its acid chloride using thionyl chloride ($$ \text{SOCl}_2 $$) in toluene at 40–50°C for 1–3 hours. The resulting acid chloride is reacted with 4-(2-fluorophenyl)piperazine in the presence of a base (e.g., NaOH) at 5–10°C to minimize side reactions.

Example Protocol

  • Acid chloride formation :
    • 2,3-Dimethylphenylacetic acid (5.0 kg, 32.47 mol) in toluene (49.2 L)
    • $$ \text{SOCl}_2 $$ (2.84 L, 38.96 mol) and DMF (48 mL) at 70°C for 3 hours.
    • Yield: 89.5% (150.4 g).
  • Piperazine coupling :
    • Acid chloride (150.4 g) in THF (1.9 L) at 0°C
    • 4-(2-Fluorophenyl)piperazine (7.27 mol) added dropwise
    • Stir at room temperature for 18 hours.
    • Purification via silica gel chromatography (ethyl acetate/heptane gradient) yields 84.6 mg (28%).

Mixed Carbonate Activation

Alternative activation with oxalyl chloride ($$ \text{(COCl)}_2 $$) in dichloromethane (DCM) and DMF at 20°C for 1–2 hours achieves comparable yields. This method reduces thermal degradation risks associated with thionyl chloride.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Toluene vs. DCM : Toluene minimizes side reactions during acid chloride formation but requires higher temperatures (70°C).
  • Low-temperature coupling : Reactions at 0–10°C improve selectivity for the desired product.

Catalytic Enhancements

  • DMF as catalyst : Accelerates acid chloride formation by stabilizing intermediates.
  • Base selection : NaOH vs. $$ \text{Na}2\text{CO}3 $$: NaOH provides faster deprotonation but risks hydrolysis.

Purification and Analytical Validation

Column Chromatography

Silica gel chromatography with ethyl acetate/heptane gradients (0–75%) removes unreacted piperazine and byproducts.

Spectroscopic Confirmation

  • $$ ^1\text{H} $$-NMR : δ 1.32–1.64 ppm (piperazine protons), δ 3.69 ppm (acetic acid CH$$_2$$), δ 6.90–7.24 ppm (aromatic protons).
  • ESI-MS : m/z 415 [M+H]$$^+$$.

Scalability and Industrial Considerations

Batch vs. Continuous Flow

  • Batch processing : Suitable for small-scale synthesis (<10 kg) with yields of 25–30%.
  • Continuous flow : Potential for higher throughput but requires optimized reagent mixing.

Cost-Efficiency Analysis

  • Thionyl chloride : $0.50/g (bulk pricing) vs. oxalyl chloride: $1.20/g.
  • Piperazine derivatives : Account for 60% of total synthesis costs.

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